molecular formula C12H16N2O4 B14186259 [(2S,3S)-1,3-dinitrohexan-2-yl]benzene CAS No. 921772-04-5

[(2S,3S)-1,3-dinitrohexan-2-yl]benzene

Cat. No.: B14186259
CAS No.: 921772-04-5
M. Wt: 252.27 g/mol
InChI Key: LOBCYURDFYPJKV-NEPJUHHUSA-N
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Description

[(2S,3S)-1,3-dinitrohexan-2-yl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a dinitrohexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S)-1,3-dinitrohexan-2-yl]benzene typically involves the nitration of hexane derivatives followed by the introduction of the benzene ring. One common method involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to achieve the desired dinitro substitution on the hexane chain. The subsequent coupling with benzene can be achieved through Friedel-Crafts alkylation using aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality. Post-reaction purification steps such as recrystallization or chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

[(2S,3S)-1,3-dinitrohexan-2-yl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2S,3S)-1,3-dinitrohexan-2-yl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro groups.

    Medicine: Investigated for potential pharmaceutical applications due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,3S)-1,3-dinitrohexan-2-yl]benzene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. The benzene ring provides a hydrophobic moiety that can facilitate interactions with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S,3S)-1,3-dinitrohexan-2-yl]benzene is unique due to the presence of both a dinitrohexane chain and a benzene ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

921772-04-5

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

[(2S,3S)-1,3-dinitrohexan-2-yl]benzene

InChI

InChI=1S/C12H16N2O4/c1-2-6-12(14(17)18)11(9-13(15)16)10-7-4-3-5-8-10/h3-5,7-8,11-12H,2,6,9H2,1H3/t11-,12+/m1/s1

InChI Key

LOBCYURDFYPJKV-NEPJUHHUSA-N

Isomeric SMILES

CCC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCCC(C(C[N+](=O)[O-])C1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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